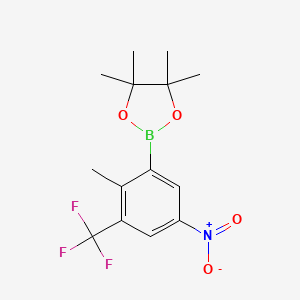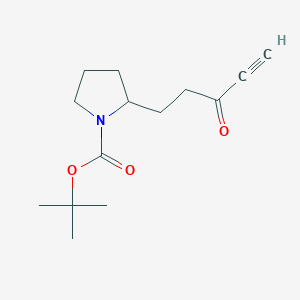
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile is a fluorinated compound characterized by a cyclobutane ring structure. It was first synthesized in the 1970s and has since been extensively researched for its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile typically involves the fluorination of cyclobutane derivatives. The reaction conditions often include the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.
類似化合物との比較
Similar Compounds
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carboxylic acid
- 2,2,3,3-Tetrafluoro-1,4-dioxane
Uniqueness
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile stands out due to its unique cyclobutane ring structure and the presence of multiple fluorine atoms, which impart distinct physical and chemical properties. These features make it particularly valuable in applications requiring high stability and reactivity .
特性
分子式 |
C6H5F4N |
|---|---|
分子量 |
167.10 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H5F4N/c1-4(3-11)2-5(7,8)6(4,9)10/h2H2,1H3 |
InChIキー |
PSJNBPZVTSLIKA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1(F)F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
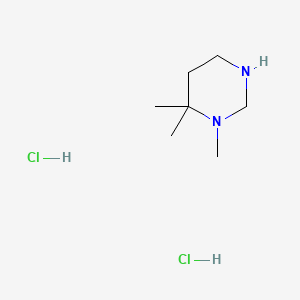


![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
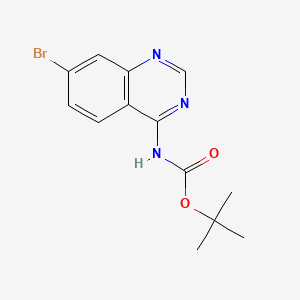
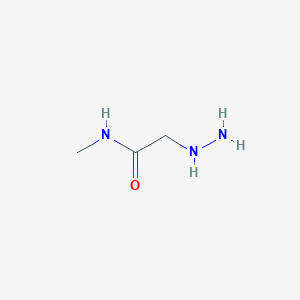
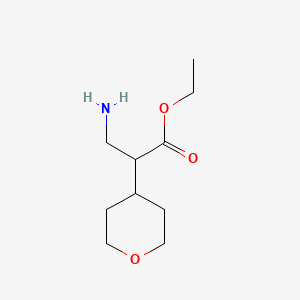
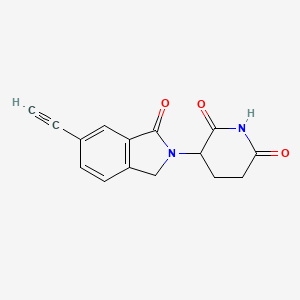
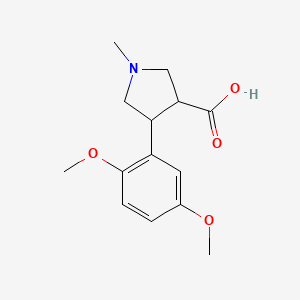

![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
